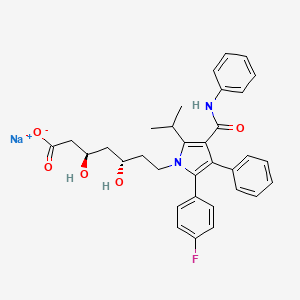

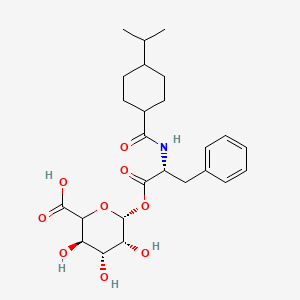

(3R,5S)-Atorvastatin Sodium Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

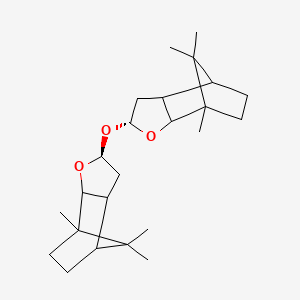

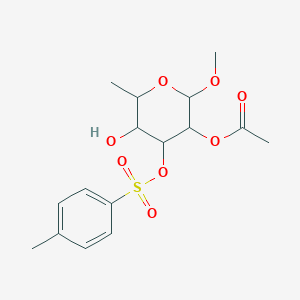

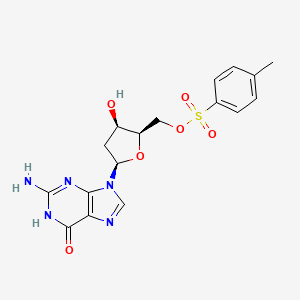

Synthesis Analysis

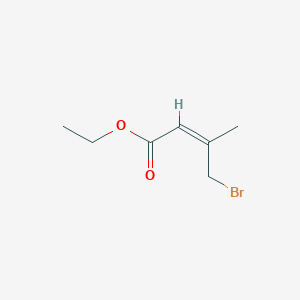

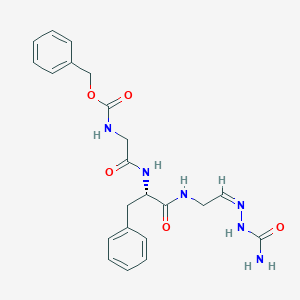

The synthesis of atorvastatin, and by extension its sodium salt form, involves a complex process that is highlighted by its commercially used convergent synthesis approach. This method has been refined over the years to enhance yield and purity, addressing the challenges associated with the synthesis of statins, particularly the stereochemical control needed to obtain the active (3R,5S)-isomer (Hájková, Kratochvíl, & Rádl, 2008).

Molecular Structure Analysis

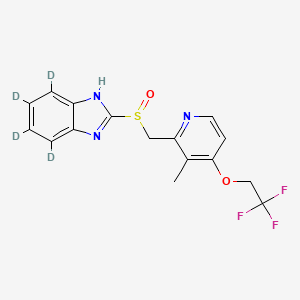

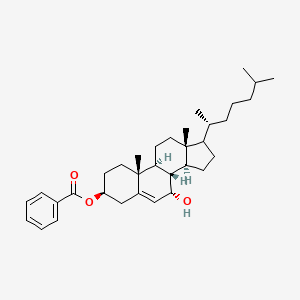

The molecular structure of (3R,5S)-Atorvastatin Sodium Salt is characterized by the presence of the fluorophenyl and dihydroxyheptenoic acid groups, crucial for its potent inhibitory action on HMG-CoA reductase. Its stereochemistry is essential for its biological activity, with the (3R,5S)-isomer being the active form that effectively interacts with the enzyme's active site.

Chemical Reactions and Properties

Atorvastatin and its sodium salt undergo metabolism primarily through the cytochrome P450 3A4 (CYP3A4) pathway, resulting in various pharmacokinetic interactions that can influence its efficacy and safety profile. It also exhibits physicochemical properties such as high solubility in water and stability in various pH conditions, making it suitable for oral administration (Shitara & Sugiyama, 2006).

Wissenschaftliche Forschungsanwendungen

Pharmacology and Therapeutic Potential

Atorvastatin is effective in reducing plasma cholesterol and triglyceride levels by inhibiting endogenous cholesterol synthesis. It has shown greater efficacy in lowering total cholesterol, LDL-cholesterol, apolipoprotein B, and triglyceride levels compared to lovastatin, pravastatin, and simvastatin. It may be especially suitable for patients with familial hypercholesterolemia due to the marked reductions in LDL-cholesterol experienced with the drug. Additionally, its triglyceride-lowering properties make it an appropriate treatment for patients with combined hyperlipidaemia or hypertriglyceridaemia (Lea & McTavish, 1997).

Comparative Efficacy with Other Statins

Rosuvastatin and atorvastatin are among the most potent statins for dyslipidemia management, with significant effects on lowering LDL cholesterol and improving other lipid measures. Atorvastatin, in particular, has been shown to have considerable advantages in treating patients with renal impairment or heart failure with concomitant coronary artery disease. The availability of atorvastatin as a generic option provides a practical advantage over rosuvastatin (DiNicolantonio et al., 2013).

Cardiovascular Protection

Atorvastatin has shown consistent clinical benefits in patients with hypertension, diabetes, acute coronary syndromes, and stable coronary disease, with reductions in death, myocardial infarction, stroke, and prevention of atherosclerosis progression. High-dose atorvastatin therapy is associated with a greater reduction in inflammatory markers, such as C-reactive protein, suggesting a potent pleiotropic effect (Ray & Cannon, 2005).

Eigenschaften

IUPAC Name |

sodium;(3R,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O5.Na/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+1/p-1/t26-,27+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRPOCPLIUDBSA-MFHXMFJOSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34FN2NaO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675639 |

Source

|

| Record name | Sodium (3R,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,5S)-Atorvastatin Sodium Salt | |

CAS RN |

131275-93-9 |

Source

|

| Record name | Sodium (3R,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione](/img/structure/B1140976.png)

![S-Adenosyl-L-[methyl-3H]methionine](/img/structure/B1140978.png)

![4-[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B1140989.png)